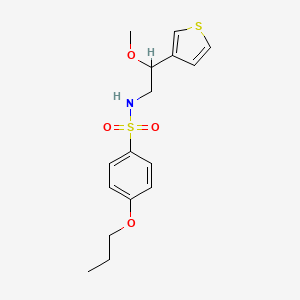

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamides are a class of organic compounds widely studied for their diverse chemical and biological properties. They serve as key components in various applications, including pharmaceuticals, dyes, and catalysts. The specific compound likely shares common characteristics with other sulfonamides in terms of synthesis methods, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. A study on a similar sulfonamide compound demonstrates the potential for diverse synthetic routes and the importance of protecting groups in the synthesis of complex molecules (McMurry et al., 1993). This suggests that the synthesis of the specified compound might also involve strategic use of protecting groups and selective reactions to install the propoxy and methoxy functionalities on the benzene ring.

Molecular Structure Analysis

Molecular structure analysis of sulfonamides reveals significant insights into their chemical behavior and reactivity. For instance, crystal structure studies can highlight the importance of non-covalent interactions such as hydrogen bonding and π-π stacking in determining the solid-state architecture of sulfonamide compounds (Karakaya et al., 2015). Such analyses are crucial for understanding the molecular basis of the compound's properties and reactivity.

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. Their reactivity can be explored through studies on similar compounds, indicating the potential for nucleophilic substitution reactions, annulation processes, and their use in the synthesis of heterocyclic compounds (Tan et al., 2014). This suggests the compound may also undergo diverse chemical transformations leading to a wide range of reaction products.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies on similar compounds provide a basis for predicting these properties, emphasizing the role of molecular interactions and the molecular framework in determining physical characteristics (Yıldız et al., 2010).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic effects of substituents on the sulfonamide nitrogen and the aromatic system. Research on analogous compounds can shed light on how structural features affect these properties, potentially guiding the development of new materials and drugs (Abbasi et al., 2018).

References:

- McMurry, T., Brechbiel, M., Wu, C., & Gansow, O. (1993). Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid. Bioconjugate Chemistry, 4(3), 236-245.

- Karakaya, M., Sert, Y., Sreenivasa, S., Suchetan, P. A., & Çırak, Ç. (2015). Monomer spectroscopic analysis and dimer interaction energies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 169-177.

- Tan, G., Huang, X., Wu, Q., Zhang, L., & You, J. (2014). Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides. RSC Advances, 4, 49186-49189.

- Yıldız, M., Ünver, H., Erdener, D., & Iskeleli, N. O. (2010). Spectroscopic Studies and Crystal Structure. Journal of Chemical Crystallography, 40, 691-695.

- Abbasi, M., Abbasi, M., Hassan, M., Rehman, A.-u., Siddiqui, S. Z., Shah, S. A., Raza, H., & Seo, S. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study. PeerJ, 6.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide, have been explored in various studies. These compounds are synthesized and characterized using techniques such as UV–vis, FT-IR, NMR, and MALDI-TOF mass spectra, providing insights into their structural and chemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Photodynamic Therapy Applications

Some sulfonamide derivatives have shown potential in photodynamic therapy (PDT) applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for Type II photosensitizers used in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

Sulfonamide derivatives have been evaluated for their anticancer properties, with some compounds showing promising results against various cancer cell lines. Studies have identified specific sulfonamide compounds as potent cell cycle inhibitors, which have progressed to clinical trials for their antitumor activities (Owa et al., 2002).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of sulfonamide derivatives have been explored, with certain compounds demonstrating excellent antibacterial and antifungal properties. Additionally, some compounds have shown significant antioxidant potential, indicating their possible therapeutic applications beyond cancer treatment (Raghavendra et al., 2016).

Molecular Docking Studies

Molecular docking studies of sulfonamide derivatives provide insights into their potential biological activities and interactions with biological targets. These studies help in understanding the mode of action of these compounds at the molecular level and guiding the design of more potent derivatives for various therapeutic applications (Ghorab et al., 2017).

properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-3-9-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-2)13-8-10-22-12-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQKXTGSJXHTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

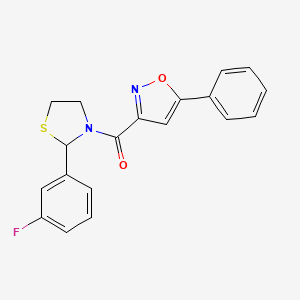

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

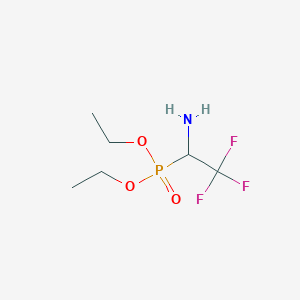

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)

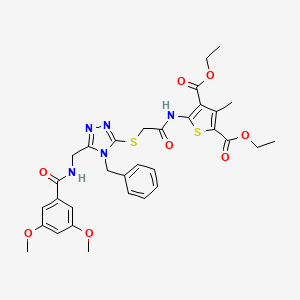

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)